An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide
An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide
CAS Number: 80357-48-8
This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of organic compounds. While specific peer-reviewed data for this particular isomer is limited, this document synthesizes available information and extrapolates expected properties and reactivity based on the well-characterized behavior of its structural analogs. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's chemical profile.
Core Compound Identification and Properties
N-(2,3-dimethylphenyl)-3-oxobutanamide is a specialty chemical intermediate. Its core structure consists of a 2,3-dimethylphenyl group linked via an amide bond to a 3-oxobutanamide moiety. This bifunctional nature, featuring both a β-ketoamide system and a substituted aromatic ring, is the primary determinant of its chemical reactivity.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 80357-48-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| IUPAC Name | N-(2,3-dimethylphenyl)-3-oxobutanamide | N/A |
| Synonyms | 2',3'-Acetoacetoxylidide | N/A |
Synthesis and Mechanistic Considerations
The synthesis of acetoacetanilides, including the N-(2,3-dimethylphenyl) isomer, is typically achieved through the acetoacetylation of the corresponding aniline. The most common laboratory and industrial methods involve the reaction of 2,3-dimethylaniline with either diketene or an acetoacetic ester, such as ethyl acetoacetate.
Synthesis via Diketene
This method is often preferred for its efficiency and high yields. The reaction proceeds via a nucleophilic attack of the primary amine of 2,3-dimethylaniline on one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by a ring-opening of the diketene to form the final acetoacetamide product.
Protocol 1: General Synthesis of N-Aryl-3-oxobutanamides using Diketene
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In a suitable reaction vessel, dissolve 2,3-dimethylaniline (1.0 equivalent) in an aprotic solvent such as toluene or dichloromethane.
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Cool the solution to a temperature between 0 and 5 °C using an ice bath.
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Slowly add diketene (1.0 to 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature is maintained below 25°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Synthesis via Ethyl Acetoacetate
The condensation reaction between an aniline and ethyl acetoacetate is a classic and reliable method for forming acetoacetanilides. This reaction is typically performed at elevated temperatures and involves the nucleophilic acyl substitution of the ethoxy group of the ester by the aniline, with the elimination of ethanol.
Protocol 2: General Synthesis of N-Aryl-3-oxobutanamides using Ethyl Acetoacetate
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Combine 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to a temperature of 120-140 °C for several hours. The ethanol byproduct can be removed by distillation to drive the equilibrium towards the product.
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Monitor the reaction by TLC until the starting aniline is consumed.
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Cool the reaction mixture to room temperature.
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The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent.
Caption: General synthesis workflows for N-(2,3-dimethylphenyl)-3-oxobutanamide.
Structural Characterization and Analytical Profile
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (3H) in the region of δ 7.0-7.8 ppm.- Amide proton (NH) as a broad singlet, typically > δ 9.0 ppm.- Methylene protons (-CH₂-) of the keto form around δ 3.5 ppm.- Methyl protons of the acetyl group (-COCH₃) around δ 2.2 ppm.- Two distinct methyl signals for the 2,3-dimethylphenyl group. |
| ¹³C NMR | - Two carbonyl carbons (amide and keto) in the range of δ 165-205 ppm.- Aromatic carbons between δ 120-140 ppm.- Methylene carbon (-CH₂-) around δ 50 ppm.- Methyl carbons at approximately δ 20-30 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching around 3300-3200 cm⁻¹.- C=O stretching (amide I band) around 1660 cm⁻¹.- C=O stretching (keto) around 1720 cm⁻¹.- Aromatic C=C stretching in the 1600-1450 cm⁻¹ region. |
| Mass Spec. | - Expected molecular ion peak [M]⁺ at m/z = 205.- Common fragmentation patterns for acetoacetanilides include cleavage of the amide bond, leading to fragments corresponding to the 2,3-dimethylanilinium ion (m/z = 122) and the acetoacetyl moiety. |
Chemical Reactivity and Applications
The reactivity of N-(2,3-dimethylphenyl)-3-oxobutanamide is governed by the active methylene group and the β-dicarbonyl system, making it a versatile precursor in organic synthesis.[2]
Reactivity of the Active Methylene Group
The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be easily removed by a base. This generates a nucleophilic enolate, which is a key intermediate in various condensation and alkylation reactions.
Azo Coupling
Acetoacetanilides are widely used as coupling components in the synthesis of azo pigments.[3] The enolate of N-(2,3-dimethylphenyl)-3-oxobutanamide can react with a diazonium salt at the α-carbon in an azo coupling reaction. This results in the formation of a highly conjugated system, which is the basis for the color of arylide yellow and orange pigments. The substitution pattern on the phenyl ring influences the exact color and properties (like lightfastness) of the resulting pigment.
Caption: Generalized pathway for azo pigment synthesis.
Heterocyclic Synthesis
The 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with reagents like hydrazines, ureas, and ammonia derivatives.[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.
Safety, Handling, and Toxicology
The safety profile of N-(2,3-dimethylphenyl)-3-oxobutanamide has not been fully investigated.[6] However, based on the data available for the compound and general knowledge of related anilide derivatives, the following precautions should be observed.
Table 3: Hazard and Safety Information
| Aspect | Recommendation | Source |
| GHS Hazard Statements | May be harmful if swallowed or inhaled. Causes skin and eye irritation. | [6] |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [6] |
| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention. | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | N/A |
| Toxicological Profile | The toxicological properties have not been fully determined. Handle with caution as an irritant and potentially harmful chemical. | [6] |
Conclusion and Future Outlook
N-(2,3-dimethylphenyl)-3-oxobutanamide, identified by CAS number 80357-48-8, is a valuable chemical intermediate with significant potential in the synthesis of pigments and complex heterocyclic molecules. While there is a notable lack of specific published research on this particular isomer, its chemical behavior can be reliably inferred from the extensive studies on its 2,4- and 2,6-isomers, as well as the parent acetoacetanilide.
Future research into the specific applications of the 2,3-dimethylphenyl isomer could reveal unique properties in resulting materials or biologically active compounds, owing to the specific steric and electronic effects of its substitution pattern. A thorough toxicological evaluation is also warranted to establish a complete and reliable safety profile. This guide serves as a foundational resource, encouraging and enabling further investigation into this promising chemical entity.
References
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